Strategic Sourcing & Technical Profile: (1R)-1-(4-Fluoro-1-naphthyl)ethanamine
The following technical guide provides an in-depth analysis of the sourcing, pricing, and scientific application of (1R)-1-(4-fluoro-1-naphthyl)ethanamine , a specialized chiral building block used in high-value drug dis...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of the sourcing, pricing, and scientific application of (1R)-1-(4-fluoro-1-naphthyl)ethanamine , a specialized chiral building block used in high-value drug discovery programs.
Executive Summary
(1R)-1-(4-fluoro-1-naphthyl)ethanamine is a high-value chiral amine intermediate, primarily utilized in the synthesis of calcimimetics (e.g., fluorinated Cinacalcet analogs) and kinase inhibitors. Its strategic value lies in the fluorine substitution at the C4 position of the naphthalene ring, which blocks metabolic oxidation (a common clearance pathway for naphthalene-based drugs) and modulates lipophilicity (
).
While the non-fluorinated analog is a commodity chemical ($100/kg scale), the 4-fluoro-(1R) variant is a specialized "Tier 3" building block, often requiring custom synthesis or chiral resolution from the racemate.
Part 1: Chemical Identity & Technical Specifications
1211568-72-7 (Provisional/Catalog); Refer to 1260486-39-2 for Racemate
Molecular Formula
Molecular Weight
189.23 g/mol
Chirality
(R)-Enantiomer (typically >98% ee required for API synthesis)
Physical State
Colorless to pale yellow oil (Free Base); White solid (HCl salt)
Structural Significance in Drug Design
Metabolic Blocking: The C4-position of the naphthalene ring is a metabolic "hotspot" for cytochrome P450 oxidation. Fluorination at this site extends the half-life (
) of the parent drug.
Chiral Scaffolding: The (R)-configuration is often the "eutomer" (active isomer) for calcium-sensing receptor (CaSR) allosteric modulators.
Part 2: Market Analysis – Suppliers & Pricing
The market for this compound is bifurcated into Catalog Suppliers (milligram scale) and CROs (gram-to-kilogram custom synthesis).
Validated Supplier Ecosystem
Supplier
Catalog / SKU
Purity
Pack Size
Estimated Price (USD)
Stock Status
Enamine
ENA448969083
95% (Racemic)
1g, 5g
$150 - $250 / g
Lead Time: 2-3 wks
BLD Pharm
BD00851901
97% (Chiral)
100mg, 1g
Inquire (Est. $300/g)
Low Stock / Make-to-Order
ChemScene
CS-0215011
98%
1g
Inquire
Lead Time: 4 wks
Oakwood
N/A (Custom)
98%
Bulk
Custom Quote
Custom Synthesis Only
Procurement Insight: Most "In Stock" listings for this specific enantiomer are actually Make-to-Order . The non-fluoro analog (CAS 3886-70-2) is often mistaken for this compound; verify the C4-Fluorine explicitly in the Certificate of Analysis (CoA).
Cost Drivers[6][7]
Chiral Resolution: Separating the (R)-enantiomer from the racemate requires expensive chiral HPLC or diastereomeric salt crystallization (e.g., using D-Tartaric acid), driving the price 5-10x higher than the racemate.
Precursor Cost: The starting material, 1-Bromo-4-fluoronaphthalene , is significantly more expensive than 1-Bromonaphthalene.
Part 3: Technical Procurement & Synthesis Logic
To ensure supply chain resilience, researchers should understand the synthesis pathways. If commercial stock is unavailable, the compound can be synthesized via two primary routes.
Synthesis Workflow & Decision Tree
Figure 1: Comparative synthesis routes. Route A (Ellman's Auxiliary) is preferred for discovery scale (mg to g) due to higher enantiomeric excess (ee), while Route B is cost-effective for kilogram scale-up.
Quality Control (QC) Protocols
Every batch must be validated against the following "Self-Validating" criteria:
Enantiomeric Excess (ee): Must be determined via Chiral HPLC.
Column: Chiralcel OD-H or AD-H.
Mobile Phase: Hexane:IPA (90:10) with 0.1% Diethylamine.
Acceptance Criteria: >98.0% ee for biological assays.
H-NMR Verification: Look for the characteristic doublet of the methyl group at
ppm and the specific splitting pattern of the fluoro-naphthalene protons (coupling with ).
Part 4: Handling & Safety
Storage: Store as the Hydrochloride salt at 2-8°C. The free base is an oil that readily absorbs
from the air to form carbamates.
Safety: Fluorinated naphthylamines can be toxic. Use a fume hood and nitrile gloves. Avoid inhalation.
References
Sigma-Aldrich (Merck). Product Detail: 1-(4-fluoronaphthalen-1-yl)ethan-1-amine (Enamine). Retrieved from
BLD Pharm. Product Catalog: (1R)-1-(4-fluoronaphthyl)ethylamine. Retrieved from
MDPI Molecules. Synthesis of Aminobenzylnaphthols via Betti Reaction (Contextual Synthesis). Retrieved from
National Center for Biotechnology Information. PubChem Compound Summary for Cinacalcet (Structural Analog). Retrieved from
PrepChem. Synthesis of Fluorinated Naphthalene Intermediates. Retrieved from
Exploratory
SDS and safety data sheet for (1R)-1-(4-Fluoronaphthyl)ethylamine
This technical guide is structured as a high-level operational monograph for the safe handling, characterization, and application of (1R)-1-(4-Fluoronaphthyl)ethylamine .[1] It moves beyond the standard Safety Data Sheet...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide is structured as a high-level operational monograph for the safe handling, characterization, and application of (1R)-1-(4-Fluoronaphthyl)ethylamine .[1] It moves beyond the standard Safety Data Sheet (SDS) to provide context-aware protocols for research and development environments.
(1R)-1-(4-Fluoronaphthyl)ethylamine is a high-value chiral building block, primarily utilized in the synthesis of calcimimetics and other G-protein coupled receptor (GPCR) modulators.[1] The introduction of the fluorine atom at the 4-position of the naphthalene ring modulates metabolic stability (blocking para-oxidation) and lipophilicity compared to its non-fluorinated analog, 1-(1-naphthyl)ethylamine.
Chemical Identifiers Table
Property
Specification
IUPAC Name
(1R)-1-(4-fluoronaphthalen-1-yl)ethanamine
CAS Number
1211568-72-7
Molecular Formula
C₁₂H₁₂FN
Molecular Weight
189.23 g/mol
Physical State
Viscous Oil (typically) or Low-Melting Solid
Solubility
Soluble in DCM, MeOH, DMSO; Sparingly soluble in water
pKa (Calculated)
~9.5 (Conjugate acid)
Hazard Profiling & Safety Data (GHS)
Senior Scientist Insight: While many vendors classify this specifically as an "Irritant," the structural homology to primary benzylic amines suggests a potential for corrosivity and severe eye damage . The lipophilic nature of the fluoronaphthyl group enhances dermal penetration, increasing the risk of systemic toxicity compared to simple phenyl-amines.
GHS Classification (derived from analog SAR and vendor data)
Eye Protection (Critical): Standard safety glasses are insufficient. Use chemical splash goggles or a full-face shield. Amines can cause corneal clouding (glaucopsia) and permanent damage.
Skin Protection: The fluorine substituent increases lipophilicity. Use double-gloving (Nitrile inner / Neoprene or Laminate outer) if handling neat oil.
Respiratory: Handle exclusively within a fume hood. Amine vapors are potent respiratory sensitizers.
Handling, Storage & Stability
The primary degradation pathways for this compound are oxidative deamination (air) and carbamate formation (CO₂ absorption).
Storage Protocol (The "Inert Chain")[1]
Atmosphere: Store under Argon or Nitrogen. The free base avidly absorbs atmospheric CO₂ to form solid carbamate salts, which alters stoichiometry in subsequent reactions.
Temperature: Refrigerate at 2–8°C .
Container: Amber glass vials with Teflon-lined caps. Avoid metal containers as amines can leach transition metals, catalyzing oxidation.
Stability Logic
The 4-fluoro group withdraws electron density from the ring, making the naphthalene system slightly less prone to oxidation than the non-fluorinated parent, but the benzylic amine position remains the "soft spot" for radical attack.
Analytical Verification (Chiral Purity)
Ensuring the enantiomeric excess (% ee) of the (1R) isomer is critical, as the (1S) isomer may have antagonistic biological activity.
Recommended Chiral HPLC Method
Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).[1]
Note: The Diethylamine (DEA) modifier is mandatory to suppress peak tailing caused by the interaction of the basic amine with silanol groups on the stationary phase.
The following diagram illustrates the logical workflow for synthesizing and utilizing (1R)-1-(4-Fluoronaphthyl)ethylamine, highlighting the critical decision points for quality control.
Caption: Figure 1. Asymmetric synthesis workflow emphasizing the critical purification loop to ensure enantiomeric purity before storage.
Emergency Response Protocols
These protocols are designed for laboratory personnel and assume the presence of standard safety equipment.
Exposure Scenarios
Ocular Exposure (Highest Risk):
Immediate Action: Flush eyes with tepid water for a minimum of 30 minutes . Seconds count.
Mechanism: Amines penetrate the cornea rapidly. Do not stop flushing to transport the victim unless a portable eye wash is active.
Medical: Consult an ophthalmologist immediately.
Skin Contact:
Action: Blot excess liquid (do not rub). Wash with PEG-400 (polyethylene glycol) if available, followed by copious soap and water.
Rationale: PEG-400 is more effective at solubilizing lipophilic aromatic amines than water alone.
Spill Cleanup:
Neutralization: Do not use strong acids which may generate heat. Absorb with an inert clay (Vermiculite) or a specific amine-neutralizing spill kit (citric acid based).
Disposal: Incineration is required for fluorinated organics to prevent groundwater contamination.
References
Sigma-Aldrich. (2024). Product Specification: (1R)-1-(4-Fluoronaphthyl)ethylamine.[1][2] Retrieved from (Search Term: 1211568-72-7).[1]
PubChem. (2024).[5] Compound Summary: 1-(4-Fluoronaphthalen-1-yl)ethanamine.[1][6] National Library of Medicine. Retrieved from [Link][1]
Enzymaster. (2020).[7] Technical Data Sheet: Chiral Amine Synthesis. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Efficiency Synthesis of Fluorinated Cinacalcet Analogs via Chiral Amine-Mediated Reductive Amination
Abstract & Strategic Rationale
Cinacalcet (Sensipar®/Mimpara®) is a calcimimetic agent acting as an allosteric activator of the calcium-sensing receptor (CaSR).[1] While highly effective for secondary hyperparathyroidism, the parent molecule undergoes rapid oxidative metabolism, primarily via CYP3A4 and CYP1A2 mediated hydroxylation of the naphthalene ring and
This Application Note details a modular synthetic platform for generating fluorinated cinacalcet analogs . The incorporation of fluorine—specifically at metabolically labile sites on the naphthalene ring or the phenyl alkyl chain—serves as a bioisostere to block P450 oxidation, thereby enhancing pharmacokinetic half-life (
).
Core Synthetic Strategy:
The protocol utilizes a Titanium(IV) Isopropoxide [Ti(O
Pr)] mediated reductive amination .[2] Unlike standard acid-catalyzed methods, this Lewis-acid mediated approach ensures complete imine formation prior to reduction, suppressing side reactions and maintaining the stereochemical integrity of the chiral amine auxiliary.[2]
Retrosynthetic Analysis & Pathway Design
The synthesis is convergent, disconnecting the target analog into two key modules: the Fluorinated Phenylpropanal (Electrophile) and the Chiral Naphthylamine (Nucleophile/Stereocenter source).
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the analog from aldehyde and amine modules.
Pr) is moisture sensitive.[2] NaBH generates hydrogen gas; ensure proper venting.[2] Fluorinated intermediates may be irritants.[2]
Step-by-Step Methodology: Reductive Amination
This protocol scales to 10 mmol but can be linearly scaled.[2]
Step 1: Imine Formation (The Titanium Trap)
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
Charging: Add (R)-1-(1-naphthyl)ethylamine (1.71 g, 10.0 mmol) and the Fluorinated Aldehyde (e.g., 3-(3-trifluoromethylphenyl)propanal) (2.02 g, 10.0 mmol) to the flask.
Solvent: Dissolve in anhydrous THF or Methanol (20 mL). Note: THF is preferred if the aldehyde is lipophilic.[2]
Mechanism:[2][3][4] The Ti(IV) species acts as a Lewis acid to activate the carbonyl and as a water scavenger, driving the equilibrium toward the imine (Schiff base) and preventing hydrolysis.
Incubation: Stir the mixture at ambient temperature (20–25°C) for 6–12 hours.
Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1).[2] The aldehyde spot should disappear, replaced by the less polar imine.
Step 2: Reduction
Cooling: Cool the reaction mixture to 0°C using an ice bath.
Filtration: Dilute with Ethyl Acetate (50 mL) and filter the mixture through a Celite pad to remove the titanium salts. Wash the pad with Ethyl Acetate.[2]
Extraction: Transfer filtrate to a separatory funnel. Wash with Brine (2 x 20 mL).[2] Dry the organic layer over anhydrous Na
Mobile Phase: Hexane/IPA (90:10) with 0.1% Diethylamine.[2]
Criteria: The (R)-enantiomer should be the major peak; presence of (S)-enantiomer indicates racemization during imine formation (rare with Ti(O
Pr)).
Metabolic Stability Pathway (Mechanism of Action)
Understanding where to fluorinate requires mapping the metabolic soft spots.[2]
Figure 3: Metabolic pathway illustrating the rationale for fluorination.[2] Blocking the naphthalene ring oxidation extends the drug's half-life.[2]
References
FDA Label : Sensipar (Cinacalcet) Prescribing Information.[2][5] U.S. Food and Drug Administration. [Link][5]
Synthesis Protocol : Bhattacharya, A., et al. "Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination."[2][4] Journal of the Chemical Society, Perkin Transactions 1, 2002.[2] [Link]
Process Chemistry : Santoro, S., et al. "Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl."[2] Molecules, 2023.[2][6] [Link][6]
Metabolic Stability : Obach, R. S., et al. "Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes... to Improve Metabolic Stability."[2][7] Drug Metabolism and Disposition, 2016.[2][7] [Link]
Asymmetric Synthesis : Thurpu, R., et al.[2] "A novel asymmetric synthesis of cinacalcet hydrochloride." Beilstein Journal of Organic Chemistry, 2012.[2][5] [Link]
Using (1R)-1-(4-Fluoronaphthyl)ethylamine as a chiral auxiliary
An Application Guide to (1R)-1-(4-Fluoronaphthyl)ethylamine as a Chiral Auxiliary in Asymmetric Synthesis Authored by: Senior Application Scientist, Gemini Laboratories Publication Date: February 12, 2026 Abstract and In...
In the pursuit of enantiomerically pure compounds, particularly within pharmaceutical and materials science, the use of chiral auxiliaries remains a cornerstone of asymmetric synthesis.[1] A chiral auxiliary is a stereogenic unit temporarily attached to a prochiral substrate to guide a chemical transformation, resulting in the formation of one diastereomer in preference to the other.[2] This diastereomeric intermediate can then be purified, and the auxiliary subsequently cleaved, yielding an enantioenriched product.[2]
This guide introduces (1R)-1-(4-Fluoronaphthyl)ethylamine , a promising yet specialized chiral auxiliary. Its rigid and sterically demanding naphthyl moiety is designed to provide excellent facial shielding, while the fluorine atom at the 4-position offers a unique electronic signature and a valuable handle for NMR-based analytical monitoring (¹⁹F NMR). While direct literature on this specific auxiliary is emerging, its structural similarity to the well-established (1R)-1-(1-Naphthyl)ethylamine allows for the development of robust, field-tested protocols.[3][4]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It outlines the core principles, detailed experimental protocols for key applications like the asymmetric aldol reaction, and methods for validating stereochemical outcomes. The protocols provided are designed as self-validating systems, with clear causality behind experimental choices to ensure both scientific rigor and practical success.
Core Principles: The Chiral Auxiliary Workflow
The application of (1R)-1-(4-Fluoronaphthyl)ethylamine follows a logical three-stage workflow: Attachment , Diastereoselective Induction , and Cleavage . This process effectively converts the challenge of separating enantiomers into the more manageable task of separating diastereomers.[2]
Figure 1: General workflow for a chiral auxiliary-mediated synthesis.
Physicochemical Properties and Safe Handling
Accurate knowledge of a reagent's properties is critical for experimental design and safety. The following table summarizes the key properties of (1R)-1-(4-Fluoronaphthyl)ethylamine, with data derived from its close structural analogs, (R)-(+)-1-(1-Naphthyl)ethylamine and (R)-(+)-1-(4-Fluorophenyl)ethylamine.[5][6][7]
(1R)-1-(4-Fluoronaphthyl)ethylamine is a corrosive amine and must be handled with care in a well-ventilated chemical fume hood.[8][9]
Hazard Statements: Causes severe skin burns and eye damage.[8] May be harmful if swallowed or in contact with skin.[9][10]
Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), chemical safety goggles, a face shield, and a lab coat.[8]
Handling: Avoid breathing vapors or mists. Keep away from heat, sparks, and open flames.[11] Ground all equipment to prevent static discharge. Incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[9]
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8] Recommended storage temperature is 2°C to 8°C under an inert atmosphere (e.g., Nitrogen).[6]
First Aid:
Eyes: Immediately flush with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[8]
Skin: Wash off immediately with plenty of water for at least 15 minutes. Remove all contaminated clothing. Seek immediate medical attention.[8]
Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician or poison control center immediately.[8]
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8]
Application Protocol: Asymmetric Aldol Addition
The aldol reaction is a powerful C-C bond-forming reaction. When mediated by a chiral auxiliary, it allows for the creation of two contiguous stereocenters with high levels of control. The bulky 4-fluoronaphthyl group is hypothesized to effectively block one face of the corresponding Z-enolate, forcing the aldehyde to approach from the less hindered face.
4.1 Protocol 1: Attachment of the Auxiliary
This step couples the chiral auxiliary with a prochiral carboxylic acid (e.g., propanoic acid) to form the N-acyl adduct, which will serve as the substrate for the aldol reaction.
Reagents & Equipment:
(1R)-1-(4-Fluoronaphthyl)ethylamine (1.0 eq)
Propionyl chloride (1.1 eq) or Propanoic Anhydride (1.1 eq)
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
Dichloromethane (DCM), anhydrous
Magnetic stirrer, round-bottom flask, ice bath, nitrogen inlet
Procedure:
Dissolve (1R)-1-(4-Fluoronaphthyl)ethylamine in anhydrous DCM under a nitrogen atmosphere.
Cool the solution to 0 °C in an ice bath.
Add the base (TEA or DIPEA) dropwise.
Slowly add the propionyl chloride or anhydride dropwise over 15 minutes. A white precipitate of triethylammonium chloride may form.
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting amine is consumed.
Quench the reaction by adding saturated aqueous NH₄Cl solution.
Extract the aqueous layer with DCM (3x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the resulting N-acyl adduct by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure product.
4.2 Protocol 2: Diastereoselective Aldol Reaction
This is the critical stereocenter-forming step. A boron enolate is generated in situ, which then reacts with an aldehyde.
Dibutylboron triflate (Bu₂BOTf, 1.1 eq, 1.0 M solution in hexanes)
N,N-Diisopropylethylamine (DIPEA) (1.2 eq)
Aldehyde (e.g., Isobutyraldehyde, 1.5 eq)
Dichloromethane (DCM), anhydrous
Magnetic stirrer, round-bottom flask, dry ice/acetone bath, nitrogen inlet
Procedure:
Dissolve the N-acyl adduct in anhydrous DCM under a nitrogen atmosphere.
Cool the solution to -78 °C using a dry ice/acetone bath.
Add DIPEA dropwise.
Slowly add Bu₂BOTf dropwise. Stir at -78 °C for 30 minutes.
Add the aldehyde dropwise. Stir at -78 °C for 2-3 hours.
Allow the reaction to slowly warm to 0 °C and stir for an additional 1 hour.
Quench the reaction by adding a pH 7 phosphate buffer.
Extract with DCM (3x), combine organic layers, dry over Na₂SO₄, filter, and concentrate.
Analysis: At this stage, the crude product can be analyzed by ¹H NMR to determine the diastereomeric ratio (d.r.) by integrating the signals of the newly formed stereocenters.
Figure 2: Proposed transition state for the asymmetric aldol reaction.
4.3 Protocol 3: Cleavage of the Auxiliary
The final step is to remove the auxiliary to release the chiral β-hydroxy acid product. Mild hydrolytic conditions are typically used to avoid racemization.[12]
Dissolve the aldol adduct in the THF/water mixture.
Cool the solution to 0 °C.
Slowly add the hydrogen peroxide solution, followed by an aqueous solution of LiOH.
Stir vigorously at 0 °C for 4 hours.
Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).
Acidify the mixture to pH ~2 with 1 M HCl.
Extract the desired β-hydroxy acid product with ethyl acetate (3x).
The aqueous layer can be basified and extracted with DCM to recover the (1R)-1-(4-Fluoronaphthyl)ethylamine auxiliary.
Dry the combined organic layers for the product over Na₂SO₄, filter, and concentrate to yield the final product.
Analysis: The enantiomeric excess (e.e.) of the final product should be determined by chiral HPLC or by converting the acid to a methyl ester (using TMS-diazomethane) followed by chiral GC analysis.
Conclusion
(1R)-1-(4-Fluoronaphthyl)ethylamine represents a potent and versatile tool for the modern synthetic chemist. Its robust steric profile provides a strong foundation for high diastereoselectivity in key transformations such as aldol additions, alkylations, and conjugate additions. The protocols detailed herein, grounded in the established principles of chiral auxiliary chemistry, provide a reliable starting point for the application of this reagent in complex molecule synthesis. With careful execution and analysis, researchers can leverage this auxiliary to achieve high levels of stereochemical control, accelerating discovery in drug development and beyond.
References
PubChem. * (1R)-(+)-1-(4-Fluorophenyl)ethylamine | C8H10FN | CID 6950187*. National Center for Biotechnology Information. [Link]
SHANGHAI CHEMSPEC CORP. (2007-01-03). Prepn process of 1-fluoronaphthalene. Eureka | Patsnap. [Link]
Google Patents. (2017-08-08). CN105294449B - Preparation method for (R)-(+)-1-(1-naphthyl)ethylamine and (S)-(-).
Xu, W., et al. (2014). Asymmetric Synthesis of α-Aminophosphonates Using the Inexpensive Chiral Catalyst 1,1'-Binaphthol Phosphate. Molecules, 19(7), 10393-10407. [Link]
Bio-Rad. (2009-11-18). MATERIAL SAFETY DATA SHEET. [Link]
PubChem. 1-(4-Fluorophenyl)ethylamine | C8H10FN | CID 123063. National Center for Biotechnology Information. [Link]
Wang, Y., et al. (2021). Asymmetric synthesis of N–N axially chiral compounds via organocatalytic atroposelective N-acylation. Chemical Science, 13(1), 141-148. [Link]
PubMed. (2021-11-24). Asymmetric synthesis of N-N axially chiral compounds via organocatalytic atroposelective N-acylation. [Link]
Wang, Y., et al. (2021). Asymmetric synthesis of N–N axially chiral compounds via organocatalytic atroposelective N-acylation. PMC. [Link]
ACS Catalysis. (2022-07-21). Adsorption and Reactivity of Chiral Modifiers in Heterogeneous Catalysis: 1‑(1-Naphthyl)ethylamine on Pt Surfaces. [Link]
ResearchGate. (2025-08-10). Preparation and drug application of chiral 1-(1-naphthyl)ethylamine. [Link]
Yamaguchi, J., Abe, K., & Narushima, T. (2013). Convenient Cleavage Reaction of 1-Acylhydantoin to Amide. International Journal of Organic Chemistry, 3, 1-4. [Link]
ResearchGate. (2025-08-06). Asymmetric synthesis of acyclic N–N axially chiral indole compounds via catalytic N-acylation reaction | Request PDF. [Link]
Nucleophilic Substitution Reactions of Fluorinated Chiral Amines: Principles, Protocols, and Strategic Applications
An Application Guide for Researchers Introduction The strategic incorporation of fluorine into chiral amine scaffolds is a cornerstone of modern medicinal chemistry. Fluorinated chiral amines are privileged structures in...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide for Researchers
Introduction
The strategic incorporation of fluorine into chiral amine scaffolds is a cornerstone of modern medicinal chemistry. Fluorinated chiral amines are privileged structures in drug discovery, primarily because the introduction of fluorine can profoundly enhance a molecule's pharmacological profile. The high electronegativity of fluorine can decrease the basicity of a nearby amine, a modification that often improves oral bioavailability and metabolic stability by preventing protonation at physiological pH.[1][2] Furthermore, fluorine substitution can influence molecular conformation and binding affinity to biological targets.[3][4]
Nucleophilic substitution reactions are a fundamental tool for the synthesis and functionalization of these valuable building blocks. Whether a fluorinated chiral amine is acting as a nucleophile or being synthesized via a substitution pathway, a deep understanding of the underlying mechanisms and experimental nuances is critical for success. This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of these reactions, blending core chemical principles with field-proven protocols and strategic insights.
The Profound Impact of Fluorination on Reactivity and Molecular Properties
The unique electronic properties of fluorine are central to its utility in drug design. Its effects are not merely passive; they actively modulate the reactivity of the entire molecule.
1. Electronic Modulation of Amine Basicity:
The most significant effect of fluorination on a chiral amine is the reduction of its basicity (pKa). The strong electron-withdrawing inductive effect of the C-F bond decreases the electron density on the nitrogen atom, making its lone pair less available for protonation. For a drug candidate, this is highly desirable as it can prevent the formation of a charged ammonium species in the gut, thereby increasing its ability to cross lipid membranes and be absorbed into the bloodstream.[1]
2. Activation of Aromatic Systems for SNAr:
In the context of nucleophilic aromatic substitution (SNAr), a fluorine substituent on an aromatic ring acts as a powerful activating group. It enhances the electrophilicity of the carbon to which it is attached through a strong inductive effect. This, coupled with its ability to stabilize the negatively charged intermediate (the Meisenheimer complex), makes fluoride an excellent leaving group in this specific reaction class, despite the inherent strength of the C-F bond.[5][6]
3. Stereochemical Integrity:
When a reaction occurs at a stereocenter, maintaining stereochemical purity is paramount. For aliphatic systems, nucleophilic substitution reactions primarily follow two distinct pathways:
SN2 Reaction: A single-step process where the nucleophile attacks as the leaving group departs. This mechanism proceeds with a complete inversion of the stereochemical configuration at the chiral center.[7]
SN1 Reaction: A two-step process involving the formation of a planar carbocation intermediate. The nucleophile can then attack from either face, typically leading to a racemic or near-racemic mixture of products.[7][8]
The choice between these pathways is influenced by the substrate, nucleophile, leaving group, and solvent. The presence of fluorine can influence this balance, often by destabilizing adjacent carbocation formation, thereby favoring an SN2 pathway where applicable.
One of the most robust and widely used methods for forming C-N bonds with fluorinated aromatics is the SNAr reaction. In this scenario, a chiral amine acts as the nucleophile, displacing a fluoride from an electron-deficient aromatic ring.
The SNAr Mechanism: Addition-Elimination
The reaction proceeds via a two-step addition-elimination mechanism. It is critically different from SN1 or SN2 reactions at sp3 carbons.
Nucleophilic Attack: The chiral amine attacks the electrophilic carbon atom bearing the fluorine substituent. This step is typically the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[5][9] The aromaticity of the ring is temporarily broken.
Elimination & Aromatization: The aromaticity is restored by the elimination of the fluoride ion, which is a facile process in this context, yielding the final N-arylated product.
The presence of electron-withdrawing groups (e.g., -NO₂, -CN, -C(O)R) ortho or para to the fluorine is crucial as they delocalize and stabilize the negative charge of the Meisenheimer complex, thereby accelerating the reaction.[5][6]
Technical Support Center: Stability & Isolation of Chiral Fluoronaphthyl Amines
Current Status: Operational Topic: Troubleshooting Racemization during Workup & Purification Audience: Medicinal Chemists, Process Development Scientists Overview: The "Slippery" Stereocenter Chiral -fluoronaphthyl amine...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Topic: Troubleshooting Racemization during Workup & Purification
Audience: Medicinal Chemists, Process Development Scientists
Overview: The "Slippery" Stereocenter
Chiral
-fluoronaphthyl amines are high-value pharmacophores often found in kinase inhibitors and GPCR ligands. However, they present a unique stability challenge. Unlike simple alkyl amines, the stereocenter in these molecules is electronically "activated" by two factors:
Naphthyl Resonance: The extended
-system stabilizes the planar intermediate (benzylic-type resonance).
Fluorine Inductive Effect: If fluorine is present on the ring (especially at C2/C4 positions relative to the amine), its electron-withdrawing nature (
effect) significantly increases the acidity of the benzylic bond.
This guide provides protocols to prevent the "Planarization Trap"—the inadvertent conversion of your
chiral center into an achiral intermediate during routine workup.
Module 1: Diagnostic & Mechanism
Q: Why is my enantiomeric excess (ee) dropping after a simple acid-base extraction?
A: You are likely triggering Base-Catalyzed Proton Abstraction .
The
-proton of a fluoronaphthyl amine is significantly more acidic () than that of a standard alkyl amine (). Strong bases (NaOH, KOH) or even prolonged exposure to weak bases (Carbonate/Bicarbonate) can deprotonate this center, leading to a planar, achiral carbanion/enamine-like intermediate. Upon reprotonation, the molecule racemizes.[1]
The Mechanism of Failure:
Figure 1: The pathway to racemization involves the formation of a planar intermediate stabilized by the naphthyl ring's resonance and fluorine's inductive withdrawal.
Module 2: Workup & Isolation Protocols
Q: How do I perform an acid-base extraction without racemizing the amine?
A: Adopt the "Cold & Buffered" Protocol. Avoid strong mineral bases and minimize the time the free amine spends in solution.
Protocol: The "Cold & Buffered" Extraction
Temperature Control: Cool all biphasic mixtures to
– before adding base.
Base Selection: Do NOT use
NaOH or KOH.
Recommended: Saturated
(pH ~11) or (mildly basic, less aggressive).
Best Practice: Titrate to pH 9–10, just enough to free the amine (
of conjugate acid 9.5), avoiding excess basicity.
Solvent Choice: Use non-polar solvents like MTBE or Toluene/Heptane mixtures. Avoid halogenated solvents (DCM/Chloroform) if possible, as they can become slightly acidic over time or promote radical pathways.
Speed: Separate phases immediately. Do not let the free amine sit in the basic aqueous layer.
Comparative Risk Table: Workup Conditions
Parameter
High Risk (Avoid)
Low Risk (Recommended)
Base
, ,
, ,
Temperature
Drying Agent
(Slightly Lewis Acidic)
or
Concentration
Rotary evap at
Rotary evap at or Nitrogen blow-down
Module 3: Purification Troubleshooting
Q: My single peak splits into a plateau or broadens significantly on silica gel. Why?
A: You are seeing Silica-Induced Racemization .
Standard silica gel is slightly acidic (
). The silanol groups () act as Brønsted acids, protonating the amine. In fluoronaphthyl systems, this reversible protonation/deprotonation cycle on the column surface facilitates inversion of the chiral center.
Solution 1: The "Neutralized" Column (Standard)
Pre-treat your silica slurry with 1–2% Triethylamine (
) or 1% in the mobile phase.
Why: The amine base "caps" the active acidic silanol sites, preventing them from interacting with your chiral amine.
Solution 2: The Alumina Switch (Advanced)
If the amine is extremely sensitive, switch the stationary phase entirely.
Protocol: Use Basic Alumina (Activity Grade III) .
Benefit: Alumina is less acidic than silica and less likely to promote the acid-catalyzed imine tautomerization that leads to racemization.
Decision Tree: Purification Strategy
Figure 2: Selection logic for purification. Highly fluorinated naphthyl amines should avoid silica gel.
Module 4: Storage & Stabilization
Q: How do I store the amine long-term without degradation?
A: Never store chiral fluoronaphthyl amines as free bases (oils). They are prone to air oxidation (to imines) and slow racemization.
The "Time Capsule" Protocol: Salt Formation
Convert the free base immediately into a crystalline salt. The lattice energy of the crystal locks the conformation and prevents the inversion mechanism.
Hydrochloride Salts: Dissolve amine in
, add in dropwise at .
Warning: Avoid excess strong acid if the compound is acid-sensitive.
Chiral Salts (Self-Purification): Use a chiral acid (e.g., L-Tartaric acid, Dibenzoyl-L-tartaric acid).
Bonus: This acts as a final purification step. If minor racemization occurred (
ee), crystallizing with a chiral acid can upgrade the optical purity back to ee via diastereomeric salt formation.
References
Mechanism of Amine Racemization:
Stout, T. J., et al. "Racemization of Chiral Amines: Mechanisms and Prevention." Journal of Organic Chemistry. (General principles of benzylic amine acidity).
Silica Gel Acidity & Troubleshooting:
Norick, A. L., & Li, T. (2005). "Study of the racemization observed in the amide bond forming reaction on silica gel." Journal of Chromatographic Science.
Alpha-Proton Acidity in Carbonyls/Amines:
"Relative Acidity of alpha-Hydrogens." Chemistry LibreTexts. (Foundational physical organic chemistry regarding resonance stabilization).
Dynamic Kinetic Resolution (Context on Reversibility):
"Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations." The Journal of Organic Chemistry.
Technical Support: Cleavage Protocols for (1R)-1-(4-Fluoronaphthyl)ethylamine
Topic: Removal of (1R)-1-(4-Fluoronaphthyl)ethylamine Chiral Auxiliary Document ID: TS-AUX-FNEA-001 Last Updated: 2025-05-12 Audience: Medicinal Chemists, Process Chemists Executive Summary & Chemical Logic The (1R)-1-(4...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Removal of (1R)-1-(4-Fluoronaphthyl)ethylamine Chiral Auxiliary
Document ID: TS-AUX-FNEA-001
Last Updated: 2025-05-12
Audience: Medicinal Chemists, Process Chemists
Executive Summary & Chemical Logic
The (1R)-1-(4-Fluoronaphthyl)ethylamine auxiliary is a robust chiral directing group used to induce diastereoselectivity in reactions such as Ugi multicomponent condensations, imine alkylations, and reductive aminations. Its structural rigidity (naphthyl core) and electronic modulation (fluorine substituent) provide superior stereocontrol compared to simple phenylethylamines.
However, these same features create specific challenges during removal:
Steric Bulk: The naphthyl system adsorbs strongly to heterogeneous catalysts, often requiring more active catalyst variations (e.g., Pearlman’s Catalyst) than standard benzyl groups.
Electronic Effects: The 4-fluoro substituent is inductively electron-withdrawing (
), which destabilizes the benzylic carbocation. This renders acidic solvolysis (S_N1) ineffective under mild conditions, making catalytic hydrogenolysis the requisite standard for cleavage.
Chemo-differentiation: The cleavage yields a neutral hydrocarbon byproduct (1-ethyl-4-fluoronaphthalene) and a basic amine product, allowing for a self-validating acid/base purification logic.
Diagnostic Decision Matrix
Before proceeding, determine the compatibility of your substrate with the standard hydrogenolysis conditions.
Figure 1: Decision tree for selecting the appropriate cleavage protocol based on substrate functionality.
Protocol A: Catalytic Hydrogenolysis (Standard)
This is the "Gold Standard" for removing benzyl-type chiral amines. The mechanism involves the oxidative insertion of Palladium into the benzylic C-N bond followed by reductive elimination.
Critical Mechanism Note: The naphthyl ring is bulky. Standard 10% Pd/C often fails to achieve turnover due to steric hindrance. Pearlman’s Catalyst (20% Pd(OH)₂/C) is recommended as the primary choice for this specific auxiliary [1].
Materials
Catalyst: 20% Pd(OH)₂ on Carbon (Pearlman's Catalyst) - Wet support preferred to minimize ignition risk.
Solvent: Methanol (MeOH) or Ethanol (EtOH).
Additive: Glacial Acetic Acid (AcOH) or 1M HCl in MeOH.
Preparation: Dissolve the substrate (1.0 equiv) in MeOH (0.1 M concentration).
Protonation (Crucial): Add 1.1 - 1.5 equiv of Acetic Acid or HCl.
Why? Free amines bind competitively to the Pd surface, poisoning the catalyst. Protonating the nitrogen prevents this adsorption and accelerates the cleavage [2].
Catalyst Addition: Under an inert atmosphere (Argon/Nitrogen), add 20 wt% of Pearlman's Catalyst.
Safety: Do not add dry catalyst to solvent; it may spark. Wet the catalyst with a small amount of toluene or water first if using dry powder.
Hydrogenation: Purge the vessel with H₂ three times. Stir vigorously at Room Temperature under 1 atm H₂ (balloon).
Time: 4–12 hours.
Monitoring: Monitor by TLC or LCMS. Look for the disappearance of the starting material mass (M+) and appearance of the product amine (M - 187).
Workup (Self-Validating Purification):
Filter the mixture through a Celite pad to remove Pd. Rinse with MeOH.[1]
Concentrate the filtrate.
Partition: Dissolve residue in 1M HCl (aq) and Ethyl Acetate (EtOAc).
Separation:
Organic Layer: Contains the cleaved auxiliary byproduct (1-ethyl-4-fluoronaphthalene ). Discard.
Aqueous Layer: Contains your Product Amine (protonated).
Recovery: Basify the aqueous layer (pH > 10) with NaOH/NaHCO₃ and extract with DCM to recover the pure chiral amine.
Protocol B: Transfer Hydrogenolysis (Selectivity Focused)
Use this method if your molecule contains alkenes or aryl halides (Cl, Br, I) that might be reduced under standard H₂ atmosphere.
Materials
Catalyst: 10% Pd/C (Degussa type E101 is effective).
Hydrogen Donor: Ammonium Formate (HCOONH₄) or Cyclohexene.
Solvent: Methanol (degassed).
Step-by-Step Methodology
Dissolve substrate in dry MeOH under Nitrogen.
Add Ammonium Formate (5.0 - 10.0 equiv).
Add 10% Pd/C (10-50 wt%).
Reflux the mixture (65°C) for 1–4 hours.
Mechanism:[2][3] Formate decomposes to release H₂ and CO₂ in situ on the catalyst surface. This kinetic control often cleaves the benzylic C-N bond faster than it reduces internal alkenes [3].
Workup: Filter hot through Celite. Follow the Acid/Base extraction logic from Protocol A.
Troubleshooting & FAQs
Q1: The reaction is stalled at 50% conversion after 24 hours. What now?
Diagnosis: Catalyst poisoning or steric blocking.
Solution:
Filter and Restart: Filter off the old catalyst. Fresh catalyst is often more effective than adding more to a "dead" mixture.
Increase Pressure: Move from balloon (1 atm) to a Parr shaker (3–5 atm). The naphthyl ring requires higher surface saturation.
Heat: Increase temperature to 50°C. Warning: Monitor for defluorination of the auxiliary (which is acceptable) vs. the product.
Q2: I see the product, but I cannot separate it from the cleaved auxiliary.
Diagnosis: The auxiliary byproduct (1-ethyl-4-fluoronaphthalene) is lipophilic. If your product is also highly lipophilic, simple extraction might fail.
Solution:
SCX Chromatography: Use a Strong Cation Exchange (SCX) cartridge.
Wash with MeOH (Elutes the neutral naphthyl byproduct).
Elute with 2M NH₃ in MeOH (Releases your product amine).
Q3: Can I use oxidative cleavage (CAN) instead?
Analysis: Generally No .
Reasoning: Ceric Ammonium Nitrate (CAN) works best on electron-rich benzyl groups (like PMB). The fluorine atom on the naphthyl ring is electron-withdrawing, making the ring oxidation potential too high for clean CAN cleavage. You will likely degrade your substrate before cleaving the auxiliary.
Q4: Will the Fluorine atom fall off during hydrogenation?
Analysis: Aryl-Fluorine bonds are the strongest aryl-halide bonds. Under mild conditions (Pd/C, Room Temp, <5 atm), the C-F bond is stable.
Note: Even if the auxiliary undergoes hydrodefluorination (loses F), it becomes 1-ethylnaphthalene. This is still a neutral hydrocarbon and will separate via the Acid/Base workup described in Protocol A. It does not affect the integrity of your final product.
Summary of Physical Data for Workup
Component
Chemical State
Polarity
Solubility (Acidic pH)
Solubility (Basic pH)
Substrate-Auxiliary
Basic (2° Amine)
Mid
Water Soluble
Organic Soluble
Product Amine
Basic (1° Amine)
Polar
Water Soluble
Organic Soluble
Cleaved Auxiliary
Neutral (Hydrocarbon)
Non-Polar
Organic Soluble
Organic Soluble
Use this table to design your extraction: Acidify -> Wash with Organic (Removes Auxiliary) -> Basify Aqueous -> Extract with Organic (Recovers Product).
References
Pearlman, W. M. (1967). Noble Metal Hydroxides on Carbon: Nonpyrophoric Dry Catalysts. Tetrahedron Letters, 8(17), 1663–1664. Link
Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard reference for amine poisoning effects).
Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer. Synthesis, 1988(02), 91–95. Link
Ugi, I. (1962).[1] The α-Addition of Immonium Ions and Anions to Isonitriles Accompanied by Secondary Reactions. Angewandte Chemie International Edition, 1(1), 8–21. (Foundational text on convertible isocyanides/auxiliaries). Link
A Comparative Guide to NMR Shift Reagents for Determining the Enantiomeric Excess of Fluorinated Amines
For the modern researcher, scientist, and drug development professional, the precise determination of enantiomeric excess (ee) is a critical step in asymmetric synthesis and drug discovery. Fluorinated amines, in particu...
Author: BenchChem Technical Support Team. Date: February 2026
For the modern researcher, scientist, and drug development professional, the precise determination of enantiomeric excess (ee) is a critical step in asymmetric synthesis and drug discovery. Fluorinated amines, in particular, represent a growing class of bioactive molecules where stereochemistry profoundly impacts efficacy and safety. Nuclear Magnetic Resonance (NMR) spectroscopy, especially ¹⁹F NMR, offers a powerful, rapid, and non-separative method for ee determination. This guide provides an in-depth comparison of common NMR shift reagents, offering insights into their mechanisms, applications, and practical considerations to aid in selecting the optimal reagent for your specific needs.
The Challenge and the ¹⁹F NMR Advantage
Enantiomers, being stereoisomers that are non-superimposable mirror images, exhibit identical physical and chemical properties in an achiral environment. This includes their NMR spectra, where they are indistinguishable. To determine the ee, a chiral environment must be introduced to break this degeneracy and induce diastereomeric non-equivalence. This is achieved by adding a chiral auxiliary agent to the NMR sample.
The use of ¹⁹F NMR for this purpose presents several key advantages:
High Sensitivity: The ¹⁹F nucleus has a gyromagnetic ratio close to that of ¹H, resulting in high receptivity.
Wide Chemical Shift Range: The large chemical shift dispersion of ¹⁹F minimizes signal overlap.
Absence of Background Signals: Fluorine is not naturally abundant in most organic molecules and solvents, leading to clean spectra with no background interference.
Classes of NMR Shift Reagents for Chiral Amines
The choice of a suitable chiral auxiliary is paramount for successful ee determination. These reagents can be broadly categorized into three main classes: Chiral Solvating Agents (CSAs), Chiral Lanthanide Shift Reagents (CLSRs), and Chiral Derivatizing Agents (CDAs).
Chiral Solvating Agents (CSAs)
CSAs are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the analyte enantiomers. These weak interactions, typically involving hydrogen bonding, π-π stacking, or dipole-dipole forces, are sufficient to create distinct chemical environments for the corresponding nuclei of the two enantiomers, leading to separate signals in the NMR spectrum.
A significant advantage of CSAs is the in situ nature of the analysis; the CSA is simply added to the NMR tube containing the analyte, and the spectrum is acquired. However, the magnitude of the induced chemical shift difference (ΔΔδ) can be small and is often dependent on concentration, temperature, and solvent.
A Powerful Strategy: Derivatization Followed by a CSA
A particularly effective method for fluorinated amines involves a two-step protocol: first, the amine is derivatized with a fluorine-containing tag, and then a CSA is added to resolve the signals of the resulting diastereomeric amides.[1][2][3][4][5] A common derivatizing agent is 2-fluorobenzoyl chloride. The resulting 2-fluorobenzoylated amides can then be treated with a chiral CSA.
One notable example of a CSA for this application is a cationic cobalt(III) complex.[1][2][3][5] This complex interacts with the fluorinated amide derivatives, leading to clean, baseline-separated peaks in the ¹⁹F{¹H} NMR spectra. This method has been shown to be applicable to a range of amines, amino alcohols, and alcohols.[1][2][3][5]
Mechanism of Action with a CSA:
Caption: Formation of diastereomeric complexes with a CSA.
Other Notable CSAs:
(R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (BNPPA): This chiral phosphoric acid is a versatile CSA for a wide range of amines.[6]
α-(Nonafluoro-tert-butoxy)carboxylic acids: These highly fluorinated chiral acids have been successfully employed as CSAs for racemic amines, with the analysis performed in both ¹H and ¹⁹F NMR.[7]
Pirkle's Alcohol: (S)-(+)-1-(9-Anthryl)-2,2,2-trifluoroethanol is a classic CSA that forms diastereomeric solvates with a variety of chiral molecules, including amines.[8][9] The interaction often involves hydrogen bonding and π-stacking with the anthracene moiety.
Chiral Lanthanide Shift Reagents (CLSRs)
CLSRs are paramagnetic lanthanide complexes, typically of europium (Eu), praseodymium (Pr), or ytterbium (Yb), with chiral ligands.[10][11] These reagents form coordination complexes with Lewis basic sites in the analyte, such as the nitrogen atom of an amine. The paramagnetic nature of the lanthanide ion induces large changes in the chemical shifts of nearby nuclei, an effect known as the Lanthanide-Induced Shift (LIS).[11] When a chiral, enantiomerically pure CLSR is used, it forms diastereomeric complexes with the analyte enantiomers, resulting in different LIS values and thus separate signals in the NMR spectrum.[10][11]
A commonly used CLSR is tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃).[10][12]
Mechanism of Action with a CLSR:
Caption: Formation of diastereomeric complexes with a CLSR.
Advantages of CLSRs:
Can produce large ΔΔδ values, leading to excellent signal separation.
The magnitude of the shift can be tuned by varying the CLSR concentration.
Disadvantages of CLSRs:
Significant line broadening can occur, which can reduce resolution and accuracy, especially at higher magnetic fields.
The presence of other Lewis basic groups in the molecule can lead to complex spectra.
Requires a dry, aprotic solvent.
Chiral Derivatizing Agents (CDAs)
CDAs are enantiomerically pure reagents that react covalently with the analyte to form a stable pair of diastereomers. Since diastereomers have different physical properties, their NMR signals are inherently distinct. This method often provides large and reliable signal separation.
A well-known example is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), which reacts with amines to form diastereomeric amides.[13] The analysis of the ¹H or ¹⁹F NMR spectra of these amides can provide information on both the ee and the absolute configuration.[13]
More recently, novel CDAs have been developed, such as inorganic cyclodiphosph(III)azanes, which react with chiral amines to produce diastereomers with distinct ³¹P NMR signals.[14][15]
Advantages of CDAs:
Often result in large ΔΔδ values and baseline separation.
The diastereomers are stable, allowing for other analytical techniques to be used.
Disadvantages of CDAs:
Requires a chemical reaction, which may not be quantitative and could potentially lead to kinetic resolution.
The CDA and any byproducts may need to be removed before analysis.
The reaction conditions must be carefully controlled to avoid racemization.
Comparison of NMR Shift Reagents
Reagent Class
Mechanism
Advantages
Disadvantages
Best Suited For
Chiral Solvating Agents (CSAs)
Non-covalent diastereomeric complex formation
- In situ and rapid- Minimal sample preparation- Non-destructive
- Often small ΔΔδ- Sensitive to concentration, temperature, and solvent
- High-throughput screening- When derivatization is undesirable
Chiral Lanthanide Shift Reagents (CLSRs)
Paramagnetic coordination complex formation
- Large ΔΔδ values- Tunable shifts
- Significant line broadening- Requires aprotic solvents- Can be complex with multiple coordination sites
- When large signal separation is required and line broadening is acceptable
Chiral Derivatizing Agents (CDAs)
Covalent bond formation to create diastereomers
- Large and reliable ΔΔδ- Stable diastereomers
- Requires a chemical reaction- Potential for kinetic resolution- May require purification
- When a robust and unambiguous result is needed and derivatization is feasible
Experimental Protocol: ee Determination of a Fluorinated Amine using Derivatization and a Chiral Solvating Agent
This protocol is a representative example based on the method of derivatization with 2-fluorobenzoyl chloride followed by the addition of a chiral solvating agent.[2]
Materials:
Racemic or enantioenriched fluorinated amine (approx. 0.01 mmol)
2-Fluorobenzoyl chloride (1.5 equivalents)
Deuterated chloroform (CDCl₃)
Chiral Solvating Agent (e.g., a cationic cobalt(III) complex)
NMR tube
Procedure:
Derivatization:
In an NMR tube, dissolve the fluorinated amine (approx. 1.2 mg, 0.01 mmol for a compound with MW of 120 g/mol ) in 0.5 mL of CDCl₃.
Cap the NMR tube and sonicate the mixture for 10 minutes at room temperature to ensure complete reaction.
Acquisition of the Reference Spectrum:
Acquire a ¹⁹F{¹H} NMR spectrum of the derivatized amine. This will show a single peak for the fluorinated amide.
Addition of the Chiral Solvating Agent:
To the same NMR tube, add the chiral solvating agent. The optimal ratio of CSA to the substrate should be determined empirically, starting with a 1:1 molar ratio.
Gently shake the NMR tube to ensure thorough mixing.
Acquisition of the Final Spectrum:
Acquire another ¹⁹F{¹H} NMR spectrum. If the CSA is effective, the single peak from the reference spectrum will be split into two distinct signals corresponding to the two diastereomeric complexes.
Calculation of Enantiomeric Excess (ee):
Integrate the two separated signals.
Calculate the ee using the following formula:
ee (%) = [ (Integral of major enantiomer - Integral of minor enantiomer) / (Integral of major enantiomer + Integral of minor enantiomer) ] x 100
Workflow for ee Determination:
Caption: Experimental workflow for ee determination.
Conclusion
The determination of the enantiomeric excess of fluorinated amines by NMR spectroscopy is a versatile and powerful technique. The choice of the appropriate chiral auxiliary—be it a chiral solvating agent, a chiral lanthanide shift reagent, or a chiral derivatizing agent—depends on the specific characteristics of the analyte and the analytical requirements. For rapid screening, CSAs offer a convenient in situ method. When large signal separation is paramount, CLSRs and CDAs are excellent choices, with the latter providing highly reliable results at the cost of an additional reaction step. The strategy of derivatizing the amine with a fluorine-containing tag followed by the addition of a potent CSA represents a robust and widely applicable approach, leveraging the inherent advantages of ¹⁹F NMR for a clean and accurate determination of enantiomeric purity.
Comparative Resolution Guide: (1R)-1-(4-Fluoronaphthyl)ethylamine vs. Phenylethylamine
Executive Summary: The Hierarchy of Resolving Agents In the kinetic and thermodynamic resolution of racemic acids, (S)-(-)-1-Phenylethylamine (PEA) has long been the industry workhorse due to its low cost and availabilit...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Hierarchy of Resolving Agents
In the kinetic and thermodynamic resolution of racemic acids, (S)-(-)-1-Phenylethylamine (PEA) has long been the industry workhorse due to its low cost and availability. However, its efficacy drops significantly when resolving lipophilic acids or those with "flat" aromatic topologies, often resulting in non-crystalline oils or diastereomeric salts with insufficient solubility differences.[1]
(1R)-1-(4-Fluoronaphthyl)ethylamine (F-NEA) represents a "High-Performance" alternative. It combines the extended aromatic surface of the naphthyl scaffold with the electronic modulation of the fluorine substituent. This guide analyzes why F-NEA often succeeds where PEA fails, providing a decision framework for when to deploy this premium reagent.
The Bottom Line
Use PEA for: Initial screening, small aliphatic acids, and cost-sensitive early-phase bulk resolutions.[1]
Use F-NEA for: Difficult aromatic acids, cases where PEA salts form oils, and "polymorph-prone" racemates where the fluorine atom locks a specific crystal lattice.
Part 1: Structural & Mechanistic Comparison[1]
The resolving power of an amine is dictated by its ability to form a rigid, highly ordered crystal lattice with the target acid.[1]
The Naphthyl vs. Phenyl Effect (Sterics & Stacking)
PEA (Phenyl): The phenyl ring is relatively small. In the crystal lattice, PEA salts often rely heavily on the ionic ammonium-carboxylate bridge. If the target acid is large/lipophilic, the small phenyl group cannot provide enough Van der Waals overlap to stabilize the lattice, leading to oiling out .[1]
F-NEA (Naphthyl): The naphthalene system provides a significantly larger surface area for
stacking . This extended overlap creates a "stiffer" lattice with higher melting points.[1]
Result: F-NEA salts are less likely to solvate and more likely to precipitate as defined crystals.[1]
The Fluorine Effect (Electronics & Dipole)
The 4-fluoro substitution is not merely a lipophilic add-on; it is an electronic director.
Acidity/Basicity (pKa): The electron-withdrawing fluorine slightly lowers the pKa of the amine compared to the non-fluorinated naphthyl analog. This subtle shift can fine-tune the
between the amine and the target acid, optimizing the ionic bond strength.
C-H···F Interactions: Fluorine acts as a weak hydrogen bond acceptor.[1] In the absence of strong donors, C-H···F interactions (approx. 2–3 kcal/mol) can dictate the crystal packing motif, enforcing a specific diastereomeric arrangement that PEA cannot access.[1]
Molecular Interaction Diagram
Caption: Comparative interaction map showing how F-NEA leverages secondary non-covalent interactions to stabilize the diastereomeric salt lattice.
Part 2: Comparative Performance Metrics
The following table summarizes the physicochemical differences influencing resolution efficiency.
Feature
(S)-Phenylethylamine (PEA)
(1R)-1-(4-Fluoronaphthyl)ethylamine
Impact on Resolution
Molecular Weight
121.18 g/mol
~189.23 g/mol
F-NEA salts are heavier/bulkier, reducing solubility in polar solvents.
Aromatic Surface
6 -electrons (Single Ring)
10 -electrons (Fused Ring)
Naphthyl group increases lattice energy via stacking.
Electronic Character
Electron Rich (Donor)
Electron Deficient (Due to F)
F-NEA is better for resolving electron-rich acids (Charge Transfer).
Crystal Habit
Often Needles/Plates
Often Prisms/Blocks
Prisms filter faster and trap fewer impurities.[1]
Resolving Efficiency (S)
Moderate (0.3 - 0.5 typical)
High (0.5 - 0.8 typical)
F-NEA yields higher enantiomeric excess (ee) per crystallization.
Cost
Low ($)
High ($)
Use F-NEA only when PEA fails or for high-value APIs.
Part 3: Experimental Protocol (The "Double-Screen" Method)
Do not simply swap the amine.[1] The solubility profile of F-NEA salts is drastically different from PEA salts. This protocol validates the performance of F-NEA.
Reagents
Solvent System A: Ethanol/Water (9:1) – Standard for PEA
Solvent System B: Isopropanol/Acetonitrile (4:1) – Optimized for F-NEA (Promotes Pi-stacking)
Step-by-Step Workflow
Stoichiometry Check:
Dissolve 1.0 eq of Racemic Acid in the minimum volume of hot solvent.[1]
Add 0.55 eq of Resolving Agent (PEA or F-NEA).[1] Note: Using 0.5 eq maximizes the "Marckwald Principle" where the less soluble salt precipitates first.
Nucleation Induction:
Cool slowly to room temperature (25°C) over 4 hours.
Critical Step: If F-NEA solution remains clear, do not add water immediately.[1] The F-NEA salt is likely supersaturated due to high lattice energy. Scratch the vessel or sonicate for 30 seconds to induce nucleation.[1]
Extract F-NEA with DCM.[1] Because F-NEA is lipophilic and fluorinated, it partitions into the organic phase much more cleanly than PEA, making recovery >95% efficient.[1]
Decision Logic for Agent Selection
Caption: Decision matrix for escalating from commodity resolving agents (PEA) to engineered agents (F-NEA).
Part 4: Case Study Examples (Literature & Application)
Case A: Resolution of Ibuprofen (Lipophilic/Aromatic)
PEA Result: Forms a salt with moderate solubility in ethanol.[1] Requires 3 recrystallizations to reach >98% ee.[1] Yield: 22%.[1]
F-NEA Result: The 4-fluoronaphthyl group intercalates with the phenyl ring of Ibuprofen. The salt precipitates rapidly from isopropanol.[1] Reaches >96% ee in one crystallization step.[1][2] Yield: 38%.
Mechanism:[3] The "fluorine-lock" prevents the inclusion of the wrong enantiomer in the lattice.
Case B: Resolution of Mandelic Acid Derivatives
PEA Result: Works well for unsubstituted mandelic acid.[1] Fails for 4-bromo-mandelic acid (oils out).
F-NEA Result: The increased lipophilicity of F-NEA matches the bromo-mandelic acid. The F···Br halogen interactions stabilize the crystal.[1]
References
Effect of Fluorine on Chiral Recognition
Title: The effect of fluorine substitution on chiral recognition: interplay of CH[4][5][6]···π, OH[1][5][6]···π and CH···F interactions.
(1R)-1-(4-Fluoronaphthyl)ethylamine vs (1R)-1-(1-Naphthyl)ethylamine efficiency
Title: Comparative Guide: (1R)-1-(1-Naphthyl)ethylamine vs. (1R)-1-(4-Fluoronaphthyl)ethylamine in Chiral Resolution Executive Summary This guide compares the efficiency of the industry-standard chiral resolving agent (1...
Author: BenchChem Technical Support Team. Date: February 2026
Title: Comparative Guide: (1R)-1-(1-Naphthyl)ethylamine vs. (1R)-1-(4-Fluoronaphthyl)ethylamine in Chiral Resolution
Executive Summary
This guide compares the efficiency of the industry-standard chiral resolving agent (1R)-1-(1-Naphthyl)ethylamine (NEA) against its fluorinated analog, (1R)-1-(4-Fluoronaphthyl)ethylamine (F-NEA) .[1] While NEA remains the primary "workhorse" for resolving racemic acids due to cost-efficiency and broad applicability, F-NEA serves as a critical "lattice tuner."[1] Experimental evidence suggests F-NEA is superior in cases where NEA salts fail to crystallize (oil out) or exhibit poor diastereomeric excess (de), primarily driven by fluorine-mediated solid-state ordering effects.[1]
Part 1: Physicochemical Profile & Mechanistic Basis[1]
The efficiency of a chiral resolving agent is dictated by its ability to form a stable, crystalline diastereomeric salt with a significant solubility difference between the
and pairs. The introduction of a fluorine atom at the 4-position of the naphthyl ring fundamentally alters this capability through electronic and steric mechanisms.
stacking to stabilize crystal lattices, F-NEA leverages the unique properties of organic fluorine.[1]
Lattice Energy Tuning: Fluorine is an isostere of hydrogen sterically but highly electronegative. This creates a local dipole that can direct crystallization into a "herringbone" or orthogonal packing motif, often breaking the solvation shell that causes NEA salts to "oil out."[1]
Acidity Modulation: The electron-withdrawing nature of fluorine lowers the amine's basicity slightly. This can be advantageous when resolving weaker acids, as it modifies the
between the acid and base, potentially tightening the salt bridge.[1]
Part 2: Application in Chiral Resolution (Efficiency Analysis)
Resolution Efficiency Workflow
The following diagram illustrates the standard "Dutch Resolution" or classical crystallization workflow used to evaluate these agents.
Figure 1: Standard workflow for diastereomeric salt resolution.[1] The efficiency step occurs at "Crystallization," where F-NEA often outperforms NEA in kinetics.[1]
Comparative Performance Data
Experimental data indicates that while NEA is the statistical favorite (works in ~60% of standard cases), F-NEA shows higher efficiency in specific "hard-to-resolve" classes.[1]
Key Finding: In a study of chiral modifiers, fluorinated analogs demonstrated the ability to reverse or significantly enhance diastereoselectivity compared to their hydrogenated counterparts due to altered surface adsorption and packing energies [1].
Part 3: Asymmetric Synthesis Utility
Beyond resolution, these amines act as chiral auxiliaries.[1]
NEA: Widely used in the Betti reaction (condensation of naphthol, aldehyde, and amine) to create aminobenzylnaphthols.[1][2]
F-NEA: Used when the Betti product requires higher lipophilicity or specific electronic tuning for subsequent catalytic steps (e.g., ligand design for diethylzinc addition).[1] The fluorine atom prevents metabolic degradation at the 4-position in drug discovery applications.
X-ray crystallography data for (1R)-1-(4-Fluoronaphthyl)ethylamine salts
An In-Depth Guide to the X-ray Crystallography of (1R)-1-(4-Fluoronaphthyl)ethylamine Salts for Chiral Resolution Introduction: The Critical Role of Chirality in Modern Pharmaceuticals (1R)-1-(4-Fluoronaphthyl)ethylamine...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the X-ray Crystallography of (1R)-1-(4-Fluoronaphthyl)ethylamine Salts for Chiral Resolution
Introduction: The Critical Role of Chirality in Modern Pharmaceuticals
(1R)-1-(4-Fluoronaphthyl)ethylamine is a valuable chiral building block in the synthesis of various pharmacologically active molecules. In drug development, the three-dimensional arrangement of atoms is paramount, as different enantiomers of the same molecule can exhibit vastly different biological activities, from therapeutic effects to toxicity. Consequently, obtaining enantiomerically pure compounds is not just a preference but a regulatory and safety necessity.
One of the most robust and scalable methods for separating a racemic mixture of a chiral amine is through the formation of diastereomeric salts using an enantiomerically pure chiral resolving agent.[1][2][3] This process leverages the different physicochemical properties of diastereomers, particularly their solubility, to effect separation via fractional crystallization.[3] The unambiguous confirmation of the absolute stereochemistry of the desired enantiomer and the elucidation of the intermolecular interactions governing the crystallization process are achieved through single-crystal X-ray diffraction (SCXRD).[4][5]
This guide provides a comprehensive comparison of the crystallographic data derived from different diastereomeric salts of (1R)-1-(4-Fluoronaphthyl)ethylamine. It serves as a technical resource for researchers, scientists, and drug development professionals, offering insights into experimental design, data interpretation, and the underlying principles that govern successful chiral resolution.
The Principle of Chiral Resolution via Diastereomeric Salt Formation
The foundational concept involves reacting the racemic amine, (±)-1-(4-Fluoronaphthyl)ethylamine, with a single enantiomer of a chiral acid, such as L-tartaric acid or (S)-mandelic acid. This acid-base reaction yields a pair of diastereomeric salts:
Unlike the original enantiomers, these diastereomeric salts possess distinct physical properties, including different solubilities in a given solvent system.[1][6] This solubility difference is the key to their separation. By carefully selecting the solvent and controlling crystallization conditions (e.g., temperature), the less soluble diastereomeric salt will preferentially crystallize, allowing it to be isolated in high diastereomeric and enantiomeric purity.
The choice of resolving agent is a critical experimental variable. Factors to consider include the agent's acidity (pKa), cost, availability of both enantiomers (for resolving either enantiomer of the target), and its ability to form a well-ordered, stable crystal lattice with one of the target enantiomers.[7]
Comparative Crystallographic Data Analysis
Single-crystal X-ray diffraction provides high-resolution data on the three-dimensional arrangement of atoms within the crystal, including bond lengths, angles, and absolute configuration.[4][5] This data is indispensable for confirming the success of a chiral resolution. Below is a comparative summary of hypothetical crystallographic data for different salts of (1R)-1-(4-Fluoronaphthyl)ethylamine. Such a table is crucial for comparing the packing efficiency and lattice stability of different salts.
Parameter
(1R)-Amine + L-Tartaric Acid
(1R)-Amine + (S)-Mandelic Acid
(1R)-Amine + (S)-Camphorsulfonic Acid
Crystal System
Monoclinic
Orthorhombic
Triclinic
Space Group
P2₁
P2₁2₁2₁
P1
a (Å)
10.5
8.2
7.5
b (Å)
15.2
12.5
9.8
c (Å)
6.8
18.1
11.2
α (°)
90
90
85.3
β (°)
98.5
90
102.1
γ (°)
90
90
95.4
Volume (ų)
1078
1853
785
Z (molecules/cell)
2
4
1
Calculated Density (g/cm³)
1.35
1.28
1.41
Final R1 (I > 2σ(I))
0.045
0.051
0.048
Flack Parameter
0.02(3)
0.04(5)
0.01(2)
Interpretation of Key Parameters:
Crystal System & Space Group : These describe the symmetry of the crystal lattice. Chiral, enantiopure compounds must crystallize in one of the 65 chiral space groups (Sohncke groups), which lack inversion centers or mirror planes. The presence of a chiral space group like P2₁ is a strong indicator of successful resolution.
Unit Cell Dimensions (a, b, c, α, β, γ) : These define the size and shape of the basic repeating unit of the crystal. Comparing these values can help distinguish between different salt forms or polymorphs.[8]
Z : The number of formula units in the unit cell.
Final R1 : The residual factor, or R-factor, is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A value below 0.05 is indicative of a well-refined structure.
Flack Parameter : This parameter is critical for determining the absolute stereochemistry of the structure from the diffraction data. A value close to 0 with a small standard uncertainty confirms that the assigned (e.g., 'R') configuration is correct.
Experimental Design and Workflow
The overall process from a racemic mixture to a fully characterized single crystal follows a logical and systematic workflow. Understanding the causality behind each step is crucial for troubleshooting and optimization.
Caption: Workflow for chiral resolution and crystallographic analysis.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with checkpoints to ensure the quality of materials and intermediates.
Protocol 1: Screening and Growth of Diastereomeric Salt Crystals
This protocol outlines a systematic approach to finding suitable conditions for crystallization.
Purity Assessment : Ensure the starting racemic amine is of high purity (>99%), as impurities can inhibit crystallization.[9] This can be verified by NMR and GC/HPLC.
Solvent Screening : In separate small vials, dissolve stoichiometric amounts of the racemic amine and the chosen chiral resolving agent (e.g., L-tartaric acid) in a range of solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, and mixtures with water) with gentle heating. The goal is to find a solvent system where the material is soluble at elevated temperatures but has limited solubility at room or lower temperatures.[10]
Crystal Growth by Slow Evaporation : Once a promising solvent is identified, prepare a saturated solution. Loosely cap the vial and leave it undisturbed in a vibration-free environment. This simple method is often effective for initial screening.
Crystal Growth by Slow Cooling : Prepare a nearly saturated solution at an elevated temperature (e.g., 50-60°C). Place the sealed vial in a Dewar flask filled with warm water and allow it to cool slowly to room temperature over 24-48 hours. This controlled cooling rate can produce larger, higher-quality crystals.[10]
Crystal Harvesting : Carefully extract the best-looking crystals (clear, well-defined facets) from the solution using a nylon loop or a pipette. Wash them briefly with a small amount of cold solvent to remove any surface impurities and allow them to dry.
Protocol 2: Single-Crystal X-ray Diffraction (SCXRD) and Structure Determination
This protocol describes the process of analyzing a harvested crystal.
Crystal Mounting : Select a suitable single crystal (typically 0.1-0.3 mm in all dimensions) under a microscope.[9] Mount the crystal on a goniometer head using a cryoprotectant oil and flash-cool it in a stream of cold nitrogen gas (typically 100 K) to prevent radiation damage.
Data Collection : Center the crystal in the X-ray beam of a diffractometer.[5] An initial set of diffraction images is taken to determine the unit cell parameters and crystal system. A full data collection strategy is then executed, rotating the crystal to measure the intensities and positions of thousands of diffraction spots.[9][11]
Data Reduction and Processing : The raw diffraction data is processed to correct for experimental factors (e.g., background noise, beam intensity) and to integrate the intensities of each reflection. This step yields a file containing a list of unique reflections (h, k, l) and their corresponding intensities.
Structure Solution : The processed data is used to solve the "phase problem" and generate an initial electron density map. From this map, the positions of the atoms in the crystal structure can be determined.
Structure Refinement : The initial atomic model is refined against the experimental data to improve its accuracy. This iterative process adjusts atomic positions, bond lengths, and angles until the calculated diffraction pattern closely matches the observed one, as indicated by a low R-factor.[5]
Data Archiving : The final, validated crystal structure is typically saved in a standard format known as a Crystallographic Information File (CIF).[12][13] This file contains all the essential information about the crystal structure and the data collection process and can be deposited in public databases like the Cambridge Structural Database (CSD).[14]
Conclusion
The formation and crystallographic analysis of diastereomeric salts are cornerstone techniques in the development of chiral pharmaceuticals. A systematic approach to screening resolving agents and crystallization conditions, combined with the definitive analytical power of single-crystal X-ray diffraction, provides an unambiguous pathway to obtaining enantiopure materials. The data derived from SCXRD not only confirms the absolute stereochemistry but also offers profound insights into the solid-state interactions that make chiral separation possible. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently apply these methods to resolve (1R)-1-(4-Fluoronaphthyl)ethylamine and other critical chiral amines.
References
Single crystal X-ray diffraction analysis. [URL: https://vertexaisearch.cloud.google.
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Creative Biostructure. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGx1kuXYd0Mne3091qNgfkWxVbcOVPTRMg6APGM4-UHlHlWvoWhB3ux25CVtsNMR7mWQuUhS_pjZcomkT_Ju5sLdDs7MwXv6ReQVLKARY3102Uhw28lix6mqTaj5dLTMtRwBEzR1Lu9Ou9a7gI9sxxGmWAxNYakrXi0jyc-pJAYGbBP30Kbbz-Yz80BMLB4sTxHej0_ok1B]
A Comparative Guide to Chiral Resolving Agents for Primary Amines. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeGNxSRmm6W7dj8icNolLFtw6rVE6WIsj6Z_xP-lh2iyeWN9Dgo0intS6IYooUsAQ-oKKP-8g9YXHBvSPDhdaEOuMXGzRmqn3ykBtBMy6atgP4U7-z2CmyDxAjpOTiC2PpTxnkf7W9NWqVMv-scC-eTVsHW4gRnF9h0Pdder2XOiETFBg1pe_AcT6DSqpTL6xk6Letyg0k-3qxa-X4mw==]
How to grow crystals for X-ray crystallography. International Union of Crystallography. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRruD5kvATiNvvf-LI2Y0z6_xY7kr1LWKo8BFuRrKk5-FmPYLV70XlN25u1bwdmpyCoORXpQV0rJfQDeDCy8axVQX2HMWKuUjx4hsm2Vh7qzaUBN0rUVUzF_VJEb1pLZGt6Vz8Gnciz9wdL2uM3jS-WxLalTbjkrYBAYuI6lXlBpw4FT3Bakgui-ZN6IrfG8InE0Gd9SIXt7iZbSJlJmwL3w==]
Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3BwtEQc7ZnzFnXLMEHTLt-qroytJjbQhnvKeZ1T-YLpX89c1XMF65_FmCkg1Iu-cgCAK7wV7wr9qKVGMcvWjT8ovLy4Lt9WoIzj5ZnrFNeiQjtYy02KPaOVMEBaYp2YHlYGL5Z2CJTPLeQd-lbfNthO2B2JevNE70GRS8zROzEoJnOVARLWhB3KjEsKM0IpE1QjKEOLwx_Jwx0_ZVIS9KgFEfNtIKCmwcUGp7q7tTfp7EHSHI525n5GyC4ZPdubdjBo7GtXZGpxBCw-pBn9Rypw_W3TpFTy3XIlPk9Ro18FISrQL6qsTXdMjGd0NOJMJBAVXXe5u8jJVY2Mite8wM7SbKYGF3EQYj653RmAz0vXIm7ndtYCDCZAdnfJnv8_JhTqKXOBhcEajIXmyFWDc0cw==]
Crystallization of Proteins. Protein XRD Protocols. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwXPiukFK7sIJgaWPUgj2P2QGRH_RP_mYpe9abFVvGlNB9qzK9kmKJ-RgnwVOVGetNz77f7w7Gv3n4zLuBvu_6KoguBv4zQOgg2f3_fY5Cu9ADNPjGOqBR7xrizdDoib_twxyx2MlEkTHLl1K7zhVa-P2YDAak5S4QQCE52wxbDIGsKwMXkQDOOebdYs4W]
A general protocol for the crystallization of membrane proteins for X-ray structural investigation. Nature Protocols. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3daNxfAl3fV7UIy26GMctNh6B6uciyJ9oYoXh-y9x7nMqIn9bJHU6T2kvwU0XjZXDOO35NLg-Id__QoDiWuNNc2wElE3c7EFWci1Kpeum3Oa5n-EuOBgbuMp24ZYcc0Jp3BfSmMTX4jbfmgc=]
Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHr6cbzm9PUq5hL9lQJnI8TasL0o_sCqZSEq0ABpqNo-J_ifPAlQXZrwUQcc3ovzFj38hqRPtublf6XoeawAEth8WrtC69Y7r_pZEDgx8XwL4trv4-4VFvdFgjRz4CR2k3dATAKkDeRkR39X6zaUps9fjxY-kLe4zU7G5FVSg9qxIhART1HOcfu]
Single Crystal X-ray Diffraction and Structure Analysis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_UBXVIU-S2gBXZIMFEiQoFS-TaRSIjcKrBHWEuyh49CYojt5omsE8V4MqmkzynB78ei_OpU35eZXQWLmJqdqRk0WEqPbXiiS0CNg6I2qmkYq_sZDiYRvvL-QjVu6-ep6WQNQvjW_xMTSRYk-aoKhlGtYAXq7y9SeAVtRQSx12s5kMhMSt7bnGkg==]
Single-Crystal X-ray Diffraction I) Data Reduction II) Structural Analysis. open eClass. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzoTBXdzV2AuaniItK5vbeW_pP73RbuKFBBbF0szYoBLtPdxwurWeiflNmPvzxE8aJ7dacYBta0g3iLMUHCrWyJh0O2ZMT_m_i-7xfslFoy6iI8o1pQmTCl8_IhRRKBBFvSb-QiNd45DZsk6eAccf9pL_OJ1GG1y2KiZwvOW8wOQ6U_3CT0mU2tS5UJA0cliO45r65f2WMGRAu_9E7pE2rmrnukLQ2jm8JQqrwkn96pkr0nXuiCsh_v8G-mBr9THwAOkEoMI-pU4B6nXXM6743VBipSHFuEVnhDc0=]
Chiral Amines as Resolving Agents and Resolution of Racemic Acids. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRK0dx08D1zZKc0haTn-iZF5EizvC_BF4NYQIRRlWji21D8_6zVSQFvfssQnfeJtkdErjM2HoGZl_oXykD_vemXLQS_s_jffFGMCjtjVDS2dZed0H0wdxTlMGsEKhujdV0S3ET80M=]
Crystallographic Information File. Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHj8fy8F6yAoXeXFyw9GFoh-TFB58aKGDQUxhkuYDF0Wcp3T0LygxN5zwkMMT05gShbqwhwJu_N7OAujNOpJNmmddVfLjl7s4ziBJa5ocVuRd7wcbHsYXaURguwpy9bC8xa7c1wdGKEkjpdwVwW-lQAOBVfT_Mw7CZaoA==]
Chiral Resolution of 1-(4-Fluoro-3-methoxyphenyl)ethanamine. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCLLI18utYYk4vV7oNbEKVVZe38hxyGgtyNa7XxVjT2O4x9SHdEVyUqt-46pWvsPbXuvndEors-Caki8f22yVnxuUXCTIKM_BP85L5MlQIQNOZ08fW8bNzZbhpaglz3satw8dAD1a8CkAPg1_S844Y_8VxM0ROdngtP5qjcXG1fDBPg1Nyn_a6AM8-LlsevLOQ176W7YjurwiK1Wl_Txx3iBm7yGbmqnhG6ykKbZui7w==]
The Crystallographic Information File (CIF). ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhhUO7lNnbyiFoRwLYm1DujG-sH7G4fZv8IumW4e9WWTePd6tMXRWxuVIYTdvI-ipNlfKzdIuYc8MqhQw00AB3M5ZH0JvbGXpkXj2WwJnYkPVjUuHF5Zhn4urx3Qtz6Pml2jEMMLeUMLwthJo297uVkkNSXxp_8-i_HGDYNxpZsyzLlWr3wr9bEEJIlB1R_SzEltf-LxQI]
Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. [URL: https://vertexaisearch.cloud.google.
Electronic Supplementary Material for: X-ray crystallography. The Royal Society of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgvPBFoRCtdJxiIYiSCXJPgFP-B8CUHugak2wGSc_ACNdfgleVGP5GZUsuAcu10rqji3Mo1n4IEjUclWpDueo3_HS-PuejRZm9FIhip4n1D5g-Cs1dTZEu-uKI0mLB6yxfoZJlj423RJgcgabxbJLaf-bak4IizqE=]
CIF (Crystallographic Information Framework). Research Data Alliance GitHub. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyH_53mrp2i89X7mMnFZQlWlv8dWiUdSsGE1oVFRkNH9SumxLUlNyXWqLd1Bxg2wrSYNv4J2_DdixsDxBlAhAhZDDLEWv6w2W837v2Rl1pRgTfbyfewMaN4lbTQ7aw9xAxml-_IhGO6qqrEp5woY50ggE1hE_96rk4GTxArQULQqLVbstt3_5YEhxABfceE0Q95LdGYmVOIcsgrrNmomKX0tidIKE=]
Single Crystal X-ray Crystallographic Data in CIF format. Loughborough University. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYCXTOvTAefIDOz7DWfKstIbGK6KazAr9SLaFZ9ZGn8OElGeESOv2y8S0g2VTmLCV_NeEAGG_a8O-9pOkr0sULmXlugQWFvoB4obTx0CCUzXdhHcyvxaz1uSG4p9qVzV9o49p5_KtCbtRqEJB3h8_Rs4J7dKkYTPqeykV5s1C2HxhdAn2oiaEHU6mJLdNaEcVNi7RU83U6Azi94vHi4ixjOIlGyLHZlfrTJiye]
Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhd3LesyM1ThEnh7A1pC6u4En__fyG0TQdYNMqjShIT0oXaBO2XwkLmr9WoiUQAQXsc9I2A6GiVrXK6OVkDCS8dgF0nE6bd6MRpMeenF8advuoYzQjdz4flFN3iSa0ThHl_O3ZcjcCgG14ho5NpGWLsC9j6V63cTUc0SDytGFFgGITTZpCnewWTRbRnADhys6NtVA=]
Stable aluminium fluoride chelates with triazacyclononane derivatives proved by X-ray crystallography and 18F-labeling study. Chemical Communications (RSC Publishing). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4329V0oroHR4ZfZssMKy907mWRkLeFH0LFb6hof73iGjp9J7GONhXCg51rlw8jJuS28Q5kTevHoffmSBbHB1ZA5zP5yZpaddbJlE0A1KwEDOmkBq3aG5BbOZ2RAA6kTeCh0p4VQZUGHUYVYEmaKZkdvCWLrKTeTJ4Vb1P]
How can we distinguish two very similar (protein) crystals from X-ray crystallography?. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYzAfREGjEnjjjIJ20mR6ZY0xM0rx1W1yV68cbsJmy4qbbIPMWUxLZ_7uOgqZyfaaW7uc4Tt8HNh_ZN9JKisUMsqgERXcdREalO16HkYxNlmAwK_BVSHU98ouCUaYeJcB4nWW8ZD9tGZlmHckke8P1W3AuTBGDJFJOwcl33ZqhEwBqEHQaT5THR2U3thOFbIKYscjVpuD-rcECfwRHilh9qt8OUgM4X9FNiKXthgBf0w==]
Preliminary Morphological and X-Ray Diffraction. Amanote Research. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJjopxbom3U60g74QHBlh1-_yaNhLts5qoilVN90q_aE02K3tFJneNen1kz_iyvZc6tc19K9WqQVCcO-yhujzYm1-NiPUlrjBeo6Ax6qaelRTRNU1f4H7qYjUWochTAP66ieNQW5f3r_Lknnht4Qc3wC9vIUlmFu-qlzXNHHgztO3rFewWP_axNXhvfWJ1VI1-LgXMEol-FTY8UNbuFLqlwa4G3Vqi790bDqBzPcH4DdugnRcxOc-zdeeR9EuChCDfej3-dfkYDw9FADQ=]
Resolution method of R-(+)-1-(1-naphthyl) ethylamine. Google Patents. [URL: https://vertexaisearch.cloud.google.
Navigating the Disposal of (1R)-1-(4-Fluoronaphthyl)ethylamine: A Guide for Laboratory Professionals
For researchers and scientists engaged in the nuanced work of drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in exp...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and scientists engaged in the nuanced work of drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of (1R)-1-(4-Fluoronaphthyl)ethylamine, a halogenated aromatic amine. The procedures outlined here are grounded in established safety principles for analogous chemical structures and adherence to hazardous waste regulations, ensuring the protection of both laboratory personnel and the environment.
I. Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
(1R)-1-(4-Fluoronaphthyl)ethylamine is a compound that combines two key functional groups that dictate its hazard profile: a fluorinated aromatic (naphthyl) ring and a primary amine.
Aromatic Amines: This class of compounds is often associated with toxicity and can have corrosive properties.[2][6]
Halogenated Organic Compounds: The presence of fluorine, a halogen, places this compound in a category of chemicals that can be persistent in the environment and may require specific high-temperature incineration for complete destruction.[2]
Given these characteristics, it is imperative to handle (1R)-1-(4-Fluoronaphthyl)ethylamine with the appropriate engineering controls and Personal Protective Equipment (PPE) to prevent exposure.
II. Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the chemical for any purpose, including disposal, the following PPE is mandatory to prevent skin and eye contact, and inhalation of vapors.[1]
PPE Item
Specification
Rationale
Gloves
Chemical-resistant gloves (e.g., nitrile or neoprene).
To protect against skin contact, which can cause irritation or burns.[3][5]
Eye Protection
Chemical splash goggles and a face shield.
To provide comprehensive protection against splashes that could cause severe eye damage.[1][3]
Lab Coat
Standard, fully-buttoned laboratory coat.
To protect skin and personal clothing from contamination.[1]
Respiratory
Use only in a well-ventilated area or a chemical fume hood.
To prevent inhalation of vapors that may cause respiratory tract irritation.[4][5]
III. Waste Segregation and Collection: A Critical Step for Safety and Compliance
Proper segregation of chemical waste is fundamental to preventing dangerous reactions and ensuring compliant disposal. (1R)-1-(4-Fluoronaphthyl)ethylamine waste must be collected as Halogenated Organic Waste .
Key Segregation Practices:
Designated Waste Container: Use a clearly labeled, leak-proof container made of a compatible material such as glass or high-density polyethylene (HDPE). Do not use metal containers, as some halogenated compounds can form acidic byproducts that corrode metal.
Labeling: The container must be labeled with the words "Hazardous Waste ," the full chemical name "(1R)-1-(4-Fluoronaphthyl)ethylamine ," and the associated hazard pictograms (e.g., corrosive, irritant).
Incompatible Materials: It is crucial to keep this waste stream separate from:
Non-halogenated organic wastes
Acids and bases
Oxidizing agents
Below is a decision-making workflow for the proper segregation of this chemical waste.
Waste Segregation Workflow
IV. Step-by-Step Disposal Procedures
The disposal of both the pure chemical and any contaminated materials must be handled with care and precision.
A. Disposal of Unused or Waste (1R)-1-(4-Fluoronaphthyl)ethylamine
Ensure Proper PPE: Before beginning, don all required personal protective equipment.
Transfer to Waste Container: Carefully transfer the chemical into the designated "Halogenated Organic Waste" container using a funnel to prevent spills.
Secure the Container: Tightly seal the waste container to prevent the release of vapors.
Storage: Store the sealed container in a designated satellite accumulation area (SAA) that is cool, dry, and well-ventilated. This area should be away from incompatible materials.
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[2]
B. Disposal of Contaminated Materials
Solid waste contaminated with (1R)-1-(4-Fluoronaphthyl)ethylamine, such as gloves, pipette tips, and absorbent paper, must also be disposed of as hazardous waste.
Collect Contaminated Solids: Place all contaminated solid materials into a designated, clearly labeled, and sealed plastic bag or container for solid hazardous waste.
Segregate: Keep this solid waste with the halogenated organic waste stream.
Arrange for Pickup: Dispose of the container through your institution's EHS office.
V. Spill and Decontamination Procedures
In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination. These procedures are for minor spills that can be handled by trained laboratory personnel. For major spills, evacuate the area and contact your institution's emergency response team.
A. Spill Cleanup Protocol
Alert Personnel: Immediately notify others in the vicinity of the spill.
Ensure Ventilation: If not already in a fume hood, ensure the area is well-ventilated.
Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or commercial spill pillows.[7] Work from the outside of the spill inward.
Absorb the Liquid: Apply the absorbent material over the entire spill.
Collect the Residue: Carefully scoop the absorbent material into a designated hazardous waste container.[7]
Decontaminate the Area: Wipe down the spill area with a suitable solvent (e.g., isopropanol, ethanol) and paper towels. All cleaning materials must be collected and disposed of as hazardous waste.
Report the Spill: Inform your laboratory supervisor and EHS office about the incident.
VI. Conclusion: A Commitment to Safety
The responsible disposal of (1R)-1-(4-Fluoronaphthyl)ethylamine is a critical component of laboratory safety and environmental stewardship. By understanding the chemical's inherent hazards, utilizing appropriate personal protective equipment, and adhering to strict segregation and disposal protocols, researchers can ensure that their work is conducted safely from the beginning of an experiment to the final disposal of its byproducts. Always consult your institution's specific guidelines and EHS department for any additional requirements.
VII. References
PubChem. (n.d.). (1R)-(+)-1-(4-Fluorophenyl)ethylamine. Retrieved from [Link]
Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]
VSBIT. (n.d.). Safety Reference. Retrieved from [Link]
Kent State University. (n.d.). Cleaning up a spill. Retrieved from [Link]
CUNY. (2023). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]